Lunasine perchlorate, (-)-
Description
(+)-Lupanine perchlorate (CAS 7400-11-5) is an organic perchlorate salt derived from lupanine, a quinolizidine alkaloid found in Lupinus species.
Properties
CAS No. |
121543-68-8 |
|---|---|
Molecular Formula |
C17H22ClNO7 |
Molecular Weight |
387.813 |
IUPAC Name |
FURO(2,3-b)quinolinium, 2,3-dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)-, (2R)-, perchlorate |
InChI |
InChI=1S/C17H22NO3.ClHO4/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14;2-1(3,4)5/h6-8,10,14H,9H2,1-5H3;(H,2,3,4,5)/q+1;/p-1/t14-;/m1./s1 |
InChI Key |
MMURJFLBXDTWSH-PFEQFJNWSA-M |
SMILES |
CC([C@H](O1)CC2=C1[N+](C)=C3C(OC)=CC=CC3=C2OC)C.O=Cl(=O)([O-])=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lunasine perchlorate, (-)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₅H₂₄N₂O·ClHO₄
- Molecular Weight: 348.82 g/mol
- Purity: >95% (HPLC)
- Storage: Stable at -20°C; hygroscopic in aqueous solutions .
- Applications: Primarily used as a reference standard in phytochemical research and alkaloid studies due to its bioactive properties .
Structural and Functional Comparison
Perchlorate salts vary significantly based on their cationic components. Below is a comparative analysis of (+)-Lupanine perchlorate with inorganic perchlorates and other alkaloid derivatives.
Table 1: Structural and Functional Properties
Key Observations:
- Cation Influence: (+)-Lupanine perchlorate’s organic cation distinguishes it from inorganic perchlorates, which are typically used for their oxidizing properties in industrial or pyrotechnic applications .
- Reactivity: Inorganic perchlorates (e.g., ammonium, potassium) are potent oxidizers, whereas (+)-Lupanine perchlorate’s reactivity is modulated by its alkaloid structure, making it less reactive in redox processes .
Table 2: Toxicity Comparison
Key Findings:
- Thyroid Effects: Inorganic perchlorates (e.g., ammonium, potassium) disrupt thyroid function by inhibiting iodide uptake, with effects observed at concentrations as low as 5 µg/L in sensitive populations .
- Alkaloid Specificity: (+)-Lupanine perchlorate’s toxicity is linked to its alkaloid moiety, causing neurotoxic effects rather than thyroid disruption .
- Cross-Reactivity: Periodate shares structural similarities with perchlorate, triggering false positives in biosensor assays .
Environmental Persistence and Degradation
Perchlorate’s environmental behavior is influenced by its anion stability and cation solubility.
Table 3: Environmental Properties
Key Insights:
- Inorganic Perchlorates: Highly persistent due to low hydration energy and resistance to aerobic degradation. Remediation often requires ion exchange or anaerobic microbial reduction .
- Organic Perchlorates: (+)-Lupanine perchlorate’s alkaloid component may enhance biodegradability via microbial action on the organic moiety, though this remains understudied .
Q & A
Basic: What analytical methods are recommended for quantifying perchlorate compounds like (-)-lunasine perchlorate in biological matrices?
Methodological Answer:
The FDA’s ion chromatography-tandem mass spectrometry (IC-MS/MS) is a gold standard for perchlorate detection due to its sensitivity (detection limits <1 ppb) and specificity for distinguishing perchlorate from interfering anions . For tissue or breast milk samples, protocols involve homogenization, centrifugation, and solid-phase extraction to isolate perchlorate, followed by IC-MS/MS validation using isotopic labeling (e.g., ¹⁸O-enriched perchlorate) to correct for matrix effects . Researchers should validate methods using spiked recovery tests (85–115% recovery range) and participate in interlaboratory comparisons to ensure reproducibility.
Basic: What mechanisms underlie perchlorate-induced thyroid disruption, and how are these modeled in experimental systems?
Methodological Answer:
Perchlorate competitively inhibits sodium-iodide symporter (NIS) function, reducing iodine uptake in thyroid follicles. Basic research often uses:
- In vitro models : FRTL-5 rat thyroid cells treated with 0.1–100 µg/mL perchlorate to quantify NIS inhibition via radioactive iodine (¹²⁵I) uptake assays .
- In vivo models : Zebrafish or stickleback embryos exposed to 1–100 ppm perchlorate during early development, with thyroid histopathology and T4/T3 hormone levels measured via ELISA .
Critical parameters include controlling dietary iodine intake and accounting for species-specific NIS binding affinities .
Advanced: How can conflicting data between epidemiological studies and controlled animal models on perchlorate toxicity be reconciled?
Methodological Answer:
Discrepancies often arise from:
- Exposure timing : Epidemiological studies may miss critical developmental windows (e.g., prenatal vs. postnatal exposure), whereas animal models use controlled timelines .
- Confounding factors : Human studies must adjust for iodine status, breastfeeding duration, and coexposure to other goitrogens (e.g., nitrate) using multivariate regression .
Researchers should conduct dose-response alignment by normalizing animal doses to human equivalent doses (HED) using body surface area scaling and compare outcomes at matched exposure metrics (e.g., area under the curve) .
Advanced: What experimental designs are optimal for assessing the developmental toxicity of (-)-lunasine perchlorate in vertebrate models?
Methodological Answer:
Adopt a split-clutch design with staggered exposure windows:
Embryonic stage : Expose fertilized eggs to 0.1–10 ppm perchlorate during gastrulation (Days 1–3 post-fertilization) to assess thyroid primordia effects.
Larval stage : Post-hatch exposure (Days 4–21) to evaluate skeletal morphogenesis (e.g., dermal bone ossification via Alizarin Red staining) .
Include controls for maternal transfer effects by analyzing perchlorate in egg yolks via LC-MS/MS. Use mixed-effects models to account for clutch variability and apply false discovery rate (FDR) corrections for multi-endpoint analyses .
Advanced: How should researchers address uncertainties in deriving a toxicity reference dose (RfD) for chiral perchlorate compounds like (-)-lunasine?
Methodological Answer:
Uncertainty factors (UFs) must account for:
- Chiral specificity : Test both enantiomers to determine if (-)-lunasine has higher NIS inhibition potency than the (+) form using chiral HPLC separation and in vitro assays .
- Interspecies differences : Apply a UF of 3–10 based on comparative pharmacokinetics (e.g., thyroid peroxidase activity in rodents vs. humans) .
- Database gaps : Conduct probabilistic exposure assessments using Monte Carlo simulations to integrate variability in breast milk transfer rates (5–35% maternal dose) and infant iodine intake .
Basic: What statistical approaches are recommended for analyzing perchlorate exposure data with non-normal distributions?
Methodological Answer:
- Data transformation : Apply log-normal or Box-Cox transformations to exposure concentrations before parametric testing.
- Non-parametric tests : Use Wilcoxon rank-sum for comparing medians between exposure groups.
- Censored data : Employ maximum likelihood estimation (MLE) for values below detection limits, assuming a log-normal distribution .
Report 95% confidence intervals and use bootstrapping (1,000 iterations) to assess robustness in small sample sizes .
Advanced: What strategies mitigate bias in perchlorate risk assessments when studies are industry-funded or politically contested?
Methodological Answer:
- Transparency protocols : Pre-register study designs on platforms like Open Science Framework and disclose all funding sources.
- Adversarial collaboration : Invite independent labs to replicate key findings (e.g., NAS RfD vs. EPA RfD discrepancies) using shared reagents and protocols .
- Systematic review : Apply GRADE criteria to weight evidence by study quality, controlling for conflicts of interest via sensitivity analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
